

In-Depth Technical Guide to the Physical Properties of N-(Benzoyloxy)succinimide

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Compound of Interest

Compound Name: **N-(Benzoyloxy)succinimide**

Cat. No.: **B556249**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **N-(Benzoyloxy)succinimide**, a chemical compound of interest in various research and development applications. The information is presented to be a valuable resource for professionals in the fields of chemistry, pharmacology, and materials science.

Core Physical and Chemical Properties

N-(Benzoyloxy)succinimide is a white solid at room temperature.^[1] Key identifying information and physical characteristics are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	$C_{11}H_9NO_4$	[1]
Molecular Weight	219.19 g/mol	[1]
Appearance	White solid	[1]
Melting Point	136-138 °C	[1]
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
Storage Temperature	2-8°C	[1]

Structural and Spectroscopic Data

Detailed spectroscopic data for **N-(Benzoyloxy)succinimide** is not readily available in the public domain. However, based on the known fragmentation patterns of related succinimide compounds and the constituent parts of the molecule (a benzoyl group and a succinimide ring), the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoyl group and the methylene protons of the succinimide ring. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), while the methylene protons of the succinimide ring would be expected to produce a singlet or a set of multiplets in the more upfield region (around δ 2.5-3.0 ppm).
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester and imide groups, the aromatic carbons of the benzoyl ring, and the methylene carbons of the succinimide ring.

Infrared (IR) Spectroscopy

The IR spectrum of **N-(Benzoyloxy)succinimide** is predicted to exhibit characteristic absorption bands for the following functional groups:

- C=O stretching (ester): Around $1750\text{-}1735\text{ cm}^{-1}$
- C=O stretching (imide): Two bands, typically around 1770 cm^{-1} and 1700 cm^{-1}
- C-O stretching (ester): In the range of $1300\text{-}1000\text{ cm}^{-1}$
- Aromatic C-H stretching: Above 3000 cm^{-1}
- Aromatic C=C stretching: In the $1600\text{-}1450\text{ cm}^{-1}$ region

Mass Spectrometry (MS)

The mass spectrum of **N-(Benzoyloxy)succinimide** would show the molecular ion peak (M^+) at m/z 219. Key fragmentation pathways would likely involve the cleavage of the ester bond and the succinimide ring.

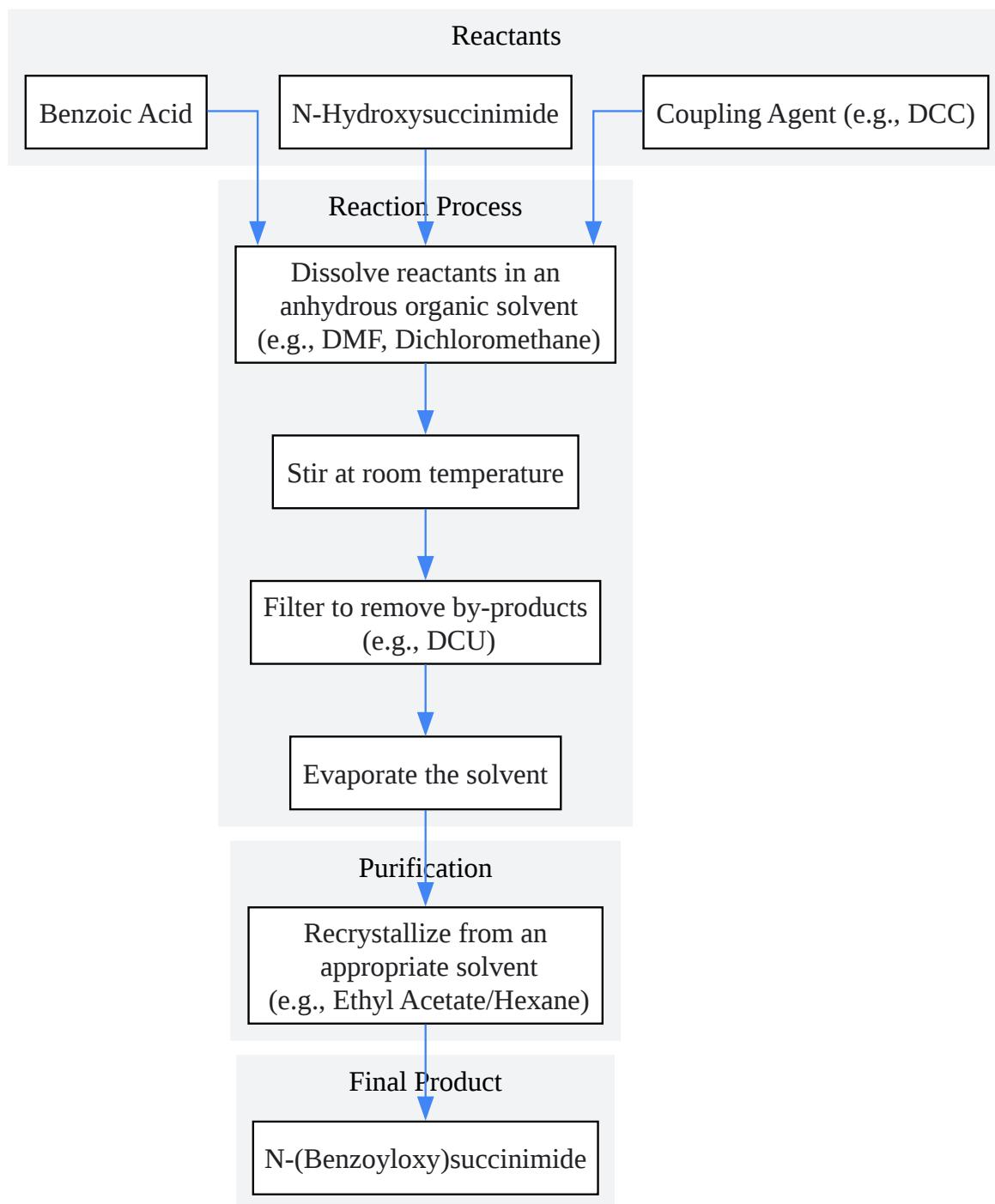
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of **N-(Benzoyloxy)succinimide** is not available in the reviewed literature, a general approach can be outlined based on the synthesis of related N-acyloxysuccinimide compounds.

Synthesis of **N-(Benzoyloxy)succinimide**

A common method for the synthesis of N-acyloxysuccinimides involves the reaction of a carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide.

Workflow for the Synthesis of **N-(Benzoyloxy)succinimide**

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Caption: General workflow for the synthesis of **N-(Benzoyloxy)succinimide**.

Detailed Methodology:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve benzoic acid and N-hydroxysuccinimide in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane.
- Coupling Agent Addition: To the stirred solution, add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC), portion-wise at 0°C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the by-product, dicyclohexylurea (DCU), will precipitate out of the solution and can be removed by filtration. The filtrate is then concentrated under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure **N-(Benzoyloxy)succinimide**.

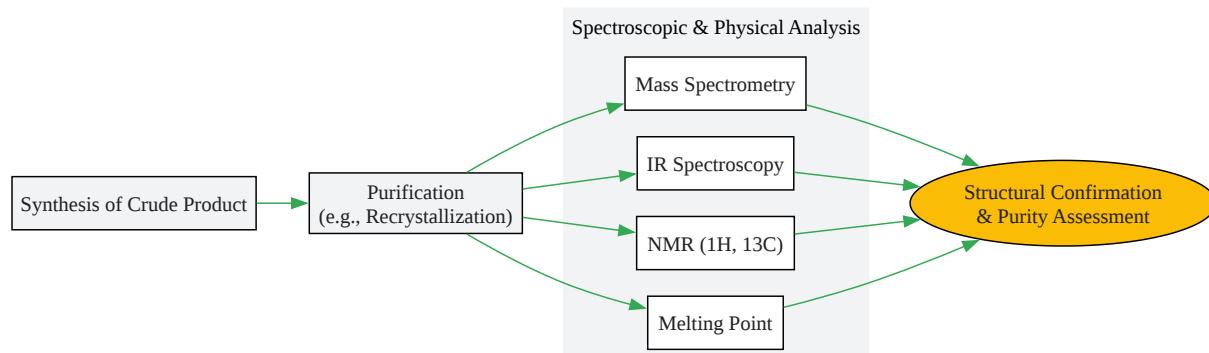
Characterization Methods

The synthesized product would then be characterized to confirm its identity and purity using the following standard analytical techniques:

- Melting Point Determination: To compare with the literature value.
- NMR Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.
- FTIR Spectroscopy: To identify the functional groups present.
- Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Logical Relationships in Characterization

The process of confirming the successful synthesis and purity of **N-(Benzoyloxy)succinimide** involves a logical flow of analysis.



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Caption: Logical workflow for the characterization of **N-(Benzoyloxy)succinimide**.

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References

- 1. N-(Benzoyloxy)succinimide 96 23405-15-4 [sigmaaldrich.com]
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